
2-Acetyl-3-butylcyclohexanone
Overview
Description
Based on these analogs, 2-Acetyl-3-butylcyclohexanone is presumed to be a cyclohexanone derivative with an acetyl group at position 2 and a butyl group at position 2. Such substitutions influence steric hindrance, electronic effects, and reactivity, as seen in related compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Cyclohexanone derivatives exhibit variations in melting points, solubility, and stability depending on substituent type and position. For example:
- 1-[2-(Cyclohexyloxy)-3,6-dihydroxyphenyl]ethanone (CAS 33537-80-3) has a melting point of 75–76°C due to hydrogen bonding from hydroxyl groups .
- 2-Methylcyclohexanone (CAS 583-60-8) is a liquid at room temperature, reflecting reduced crystallinity from its methyl substituent .
- 2-Allyl-3-methylcyclohexanone (CAS 56620-95-2) likely has intermediate stability due to its allyl group, which introduces conjugation but less rigidity than aromatic substituents .
Data Table 1: Physical Properties of Cyclohexanone Derivatives
Steric and Electronic Influences
- Butyl vs. This contrasts with 2-methylcyclohexanone, where smaller substituents favor faster reactions .
- Acetyl vs. Allyl Groups : Acetyl groups are stronger electron-withdrawing groups compared to allyl, increasing the electrophilicity of the ketone carbon. This enhances reactivity in nucleophilic additions relative to allyl-substituted analogs .
Properties
CAS No. |
56745-68-7 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-acetyl-3-butylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-4-6-10-7-5-8-11(14)12(10)9(2)13/h10,12H,3-8H2,1-2H3 |
InChI Key |
BMIDYWQTSKZWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(=O)C1C(=O)C |
Origin of Product |
United States |
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